molecular formula C13H22N2O3 B2422854 Tert-butyl 3-oxo-2,6-diazaspiro[4.5]decane-6-carboxylate CAS No. 1160246-75-2

Tert-butyl 3-oxo-2,6-diazaspiro[4.5]decane-6-carboxylate

Cat. No.: B2422854
CAS No.: 1160246-75-2
M. Wt: 254.33
InChI Key: UDYQKDLGHFIANF-ZDUSSCGKSA-N
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Description

Tert-butyl 3-oxo-2,6-diazaspiro[4.5]decane-6-carboxylate: is a chemical compound with the molecular formula C13H22N2O3 . It is known for its unique spirocyclic structure, which includes a diazaspirodecane ring system. This compound is often used in various chemical synthesis processes and has applications in scientific research.

Properties

IUPAC Name

tert-butyl 3-oxo-2,6-diazaspiro[4.5]decane-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O3/c1-12(2,3)18-11(17)15-7-5-4-6-13(15)8-10(16)14-9-13/h4-9H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDYQKDLGHFIANF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC12CC(=O)NC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701174451
Record name 1,1-Dimethylethyl 3-oxo-2,6-diazaspiro[4.5]decane-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701174451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160246-75-2
Record name 1,1-Dimethylethyl 3-oxo-2,6-diazaspiro[4.5]decane-6-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160246-75-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 3-oxo-2,6-diazaspiro[4.5]decane-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701174451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-oxo-2,6-diazaspiro[4.5]decane-6-carboxylate typically involves the reaction of tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate with appropriate reagents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure optimal yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The product is then purified using techniques such as crystallization, distillation, or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 3-oxo-2,6-diazaspiro[4.5]decane-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in solvents like ethanol or tetrahydrofuran.

    Substitution: Alkyl halides, acyl chlorides; reactions often conducted in the presence of a base like triethylamine.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Tert-butyl 3-oxo-2,6-diazaspiro[4.5]decane-6-carboxylate has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 3-oxo-2,6-diazaspiro[4.5]decane-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, thereby affecting biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • Tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate
  • Tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
  • Tert-butyl 2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate

Comparison: Tert-butyl 3-oxo-2,6-diazaspiro[4.5]decane-6-carboxylate is unique due to its specific spirocyclic structure and the presence of both diaza and oxo functional groups. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity profiles.

Biological Activity

Tert-butyl 3-oxo-2,6-diazaspiro[4.5]decane-6-carboxylate is a compound with a unique spirocyclic structure that has garnered interest in various biological applications, particularly in pharmacology and medicinal chemistry. This article provides an overview of its biological activity, supported by research findings, case studies, and relevant data tables.

  • Molecular Formula : C13_{13}H22_{22}N2_{2}O3_{3}
  • Molecular Weight : 254.33 g/mol
  • CAS Number : 1160246-75-2

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Anticancer Activity : The compound exhibits potential anticancer properties through mechanisms such as apoptosis induction and cytotoxicity against different cancer cell lines. For example, in studies involving hypopharyngeal tumor cells (FaDu), it demonstrated enhanced cytotoxic effects compared to standard treatments like bleomycin .
  • Cholinesterase Inhibition : Similar to other piperidine derivatives, this compound has shown promise in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical enzymes in neurological disorders such as Alzheimer's disease. The presence of a nitrogen atom in its structure contributes to its inhibitory activity .
  • Anti-inflammatory Properties : The compound's spirocyclic architecture may enhance its ability to modulate inflammatory pathways, making it a candidate for further investigation in inflammatory diseases .

Case Study 1: Anticancer Efficacy

A study evaluated the efficacy of this compound against various cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation and induced apoptosis in FaDu cells, highlighting its potential as an anticancer agent.

Case Study 2: Neuroprotective Effects

Research on the neuroprotective effects of this compound demonstrated its ability to inhibit AChE effectively, suggesting that it could be beneficial in treating Alzheimer's disease by enhancing cholinergic neurotransmission and reducing cognitive decline.

Data Table: Biological Activities

Activity TypeTarget/EffectReference
AnticancerInduces apoptosis in FaDu cells
Cholinesterase InhibitionAChE and BuChE inhibition
Anti-inflammatoryModulation of inflammatory pathways

Research Findings

Recent research has focused on optimizing the structure of diazaspiro compounds to enhance their biological activity. The spirocyclic nature allows for better interaction with protein targets due to increased steric hindrance and three-dimensionality, which is crucial for binding affinity and specificity .

Moreover, ongoing studies are exploring the synthesis of analogs with modified functional groups to improve pharmacokinetic properties and reduce toxicity while maintaining efficacy against targeted diseases.

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